molecular formula C11H16N2O3 B2708300 3-Methoxy-4-propoxybenzohydrazide CAS No. 613656-74-9

3-Methoxy-4-propoxybenzohydrazide

Cat. No.: B2708300
CAS No.: 613656-74-9
M. Wt: 224.26
InChI Key: JVXVFTKWLPOLRB-UHFFFAOYSA-N
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Description

3-Methoxy-4-propoxybenzohydrazide is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is a derivative of benzohydrazide, featuring methoxy and propoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-propoxybenzohydrazide typically involves the reaction of 3-methoxy-4-propoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-propoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

3-Methoxy-4-propoxybenzohydrazide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-propoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxy and propoxy substituents may also play a role in modulating the compound’s properties and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-propoxybenzohydrazide is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-methoxy-4-propoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-6-16-9-5-4-8(11(14)13-12)7-10(9)15-2/h4-5,7H,3,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXVFTKWLPOLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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